molecular formula C8H18N2O B1416219 2-[Methyl(piperidin-4-yl)amino]ethanol CAS No. 864710-80-5

2-[Methyl(piperidin-4-yl)amino]ethanol

Cat. No. B1416219
M. Wt: 158.24 g/mol
InChI Key: JLIYHWHUFAHROT-UHFFFAOYSA-N
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Description

“2-[Methyl(piperidin-4-yl)amino]ethanol” is a chemical compound with the molecular formula C8H18N2O . It is also known by other names such as “2-(Methyl-piperidin-4-yl-amino)-ethanol” and has a molecular weight of 158.24 g/mol .


Synthesis Analysis

The synthesis of piperidone derivatives, which include “2-[Methyl(piperidin-4-yl)amino]ethanol”, often involves the Mannich base formation reaction . This reaction is important for deriving piperidine-4-ones, a six-membered nitrogenous heterocyclic ketone, and its derivatives . Various catalysts have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(piperidin-4-yl)amino]ethanol” includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The compound has a topological polar surface area of 35.5 Ų .


Chemical Reactions Analysis

Piperidones, including “2-[Methyl(piperidin-4-yl)amino]ethanol”, serve as precursors to the piperidine ring . They are of particular interest due to their unique biochemical properties .


Physical And Chemical Properties Analysis

“2-[Methyl(piperidin-4-yl)amino]ethanol” is a solid compound . It has a molecular weight of 158.24 g/mol and a complexity of 102 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Aldosterone Synthase Inhibition

2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, a novel compound, has been identified as a potent aldosterone synthase inhibitor. This compound inhibits both human and rodent CYP11B2 in the nano-molar range, demonstrating its potential in medical research and therapeutic applications (Meguro et al., 2017).

Stereospecific Rearrangements in Synthesis

The compound has been involved in stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles. The process is marked by the rearrangement of substituents from the alpha-position of the amine to the beta-position of the product, showing its versatility in organic synthesis (Back et al., 2003).

Oxidation and Chirality Studies

Research on 2-(2-methyl-1-piperidinyl)ethanol derivatives has shown that when dehydrogenated, they form iminium functions involving the tertiary α-carbon atom of the piperidine ring. This leads to the formation of oxazolidines and further reactions yielding diastereomeric mixtures, highlighting the compound's role in studies of chirality and organic transformations (Möhrle & Berkenkemper, 2007).

Zeolite Catalyzed Intramolecular Cyclization

5-amino-1-pentanol undergoes intramolecular cyclocondensation to form piperidine and its derivatives in the presence of zeolite catalysts. This research highlights the compound's application in catalysis and the synthesis of piperidine bases (Reddy et al., 1994).

Synthesis of Anticonvulsant Agents

2-[Methyl(piperidin-4-yl)amino]ethanol derivatives have been synthesized and evaluated for anticonvulsant activity in animal models. This research demonstrates the compound's potential in the development of new medicinal agents (Siddiqui et al., 2012).

Future Directions

Piperidone derivatives, including “2-[Methyl(piperidin-4-yl)amino]ethanol”, have been shown to have a wide range of bioactivities . They have potential applications in various fields, including as anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial agents .

properties

IUPAC Name

2-[methyl(piperidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIYHWHUFAHROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(piperidin-4-yl)amino]ethanol

CAS RN

864710-80-5
Record name 2-[methyl(piperidin-4-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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